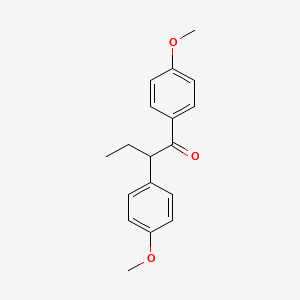

1,2-Bis(4-methoxyphenyl)butan-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1,2-bis(4-methoxyphenyl)butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O3/c1-4-17(13-5-9-15(20-2)10-6-13)18(19)14-7-11-16(21-3)12-8-14/h5-12,17H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBHOMCCEZCLALM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=C(C=C1)OC)C(=O)C2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40283436 | |

| Record name | 1,2-Bis(4-methoxyphenyl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40283436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4390-94-7 | |

| Record name | 1,2-Bis(4-methoxyphenyl)butan-1-one | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63378 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC31475 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31475 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Bis(4-methoxyphenyl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40283436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,2-Bis(4-methoxyphenyl)butan-1-one: Synthesis, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,2-Bis(4-methoxyphenyl)butan-1-one, a substituted deoxybenzoin. Due to the limited direct historical data on this specific molecule, this document outlines a proposed synthesis pathway, details its presumed physicochemical properties based on analogous compounds, and explores its potential biological activities, with a particular focus on its likely role as a modulator of estrogen receptor signaling. This guide serves as a foundational resource for researchers interested in the synthesis and evaluation of novel deoxybenzoin derivatives for therapeutic applications.

Introduction: The Deoxybenzoin Scaffold

Deoxybenzoins, characterized by a 1,2-diaryl-1-ethanone framework, are a significant class of organic compounds. They serve as crucial intermediates in the synthesis of various biologically active molecules, including isoflavones, and have garnered attention for their own intrinsic pharmacological properties. The substitution pattern on the aromatic rings and at the α-carbon of the ethanone backbone plays a critical role in determining their biological effects, which are known to include estrogenic, anti-inflammatory, and even immunosuppressive activities. This guide focuses on a specific, lesser-known derivative, this compound, which features methoxy groups on both phenyl rings and an ethyl group at the α-position.

Discovery and History

Proposed Synthesis

The most plausible synthetic route to this compound is the α-ethylation of desoxyanisoin. This reaction involves the formation of an enolate from desoxyanisoin, followed by its reaction with an ethylating agent.

Experimental Protocol: α-Ethylation of Desoxyanisoin

This protocol is adapted from general procedures for the α-alkylation of ketones and deoxybenzoins.

Materials:

-

1,2-bis(4-methoxyphenyl)ethanone (Desoxyanisoin)

-

Sodium hydride (NaH) or Potassium tert-butoxide (t-BuOK)

-

Anhydrous Toluene or Tetrahydrofuran (THF)

-

Ethyl iodide (CH₃CH₂I) or Ethyl bromide (CH₃CH₂Br)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether (Et₂O)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Procedure:

-

To a solution of desoxyanisoin (1.0 mmol) in anhydrous toluene (15 mL) under an inert atmosphere (e.g., argon), add sodium hydride (2.0 mmol, 60% dispersion in mineral oil) or potassium tert-butoxide (1.1 mmol).

-

Stir the mixture at room temperature for 45 minutes to facilitate the formation of the enolate.

-

Add a solution of ethyl iodide or ethyl bromide (1.5 mmol) in toluene (5 mL) to the reaction mixture.

-

Stir the reaction under an inert atmosphere, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by carefully adding a saturated aqueous solution of NH₄Cl.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound.

Synthesis Workflow

Navigating the Frontier: A Technical Guide to the Unexplored Research Chemical 1,2-Bis(4-methoxyphenyl)butan-1-one

Disclaimer: The following technical guide addresses the chemical compound "1,2-Bis(4-methoxyphenyl)butan-1-one." It is critical to note that a comprehensive search of scientific literature and chemical databases yielded no specific information on this exact molecule. Therefore, this document is a predictive and inferential guide based on the known properties and reactivities of structurally similar compounds, such as diarylalkanones and other methoxy-substituted phenyl derivatives. The information presented herein is intended for theoretical and research guidance only and should be approached with the understanding that it is not based on direct experimental data for the target compound.

Introduction

This compound is a diarylbutanone characterized by a four-carbon chain with two 4-methoxyphenyl substituents at the C1 and C2 positions and a ketone group at C1. Its chemical structure suggests potential for diverse biological activities, drawing parallels to other diaryl compounds that have demonstrated roles in medicinal chemistry. The presence of the methoxy groups on the phenyl rings is a common feature in many biologically active molecules, often influencing pharmacokinetic and pharmacodynamic properties. This guide aims to provide a foundational understanding of this novel compound for researchers and drug development professionals by extrapolating from the chemistry of its constituent parts and related molecules.

Chemical and Physical Properties (Predicted)

The anticipated chemical and physical properties of this compound are summarized in the table below. These values are estimations based on its molecular structure and data from analogous compounds.

| Property | Predicted Value | Notes |

| Molecular Formula | C₁₈H₂₀O₃ | |

| Molecular Weight | 284.35 g/mol | |

| Appearance | White to off-white solid | Typical for similar aromatic ketones. |

| Melting Point | 120-140 °C | Estimated based on similar diaryl ketones. |

| Boiling Point | > 350 °C | High boiling point expected due to molecular weight and polarity. |

| Solubility | Soluble in organic solvents (e.g., DMSO, DMF, acetone, chloroform); Insoluble in water. | The hydrophobic nature of the aryl groups and the carbon chain will dominate. |

| LogP | ~4.5 | Estimated based on the contribution of the methoxyphenyl and butane moieties. |

Potential Synthesis and Experimental Protocols

A plausible synthetic route to this compound could involve a Friedel-Crafts acylation or a related coupling reaction. Below is a detailed, hypothetical experimental protocol for a potential synthesis.

Proposed Synthesis: Friedel-Crafts Acylation Approach

A potential route involves the reaction of a substituted butyryl chloride with anisole in the presence of a Lewis acid catalyst.

Reaction Scheme:

Caption: Proposed synthesis of this compound.

Experimental Protocol:

-

Preparation of 2-(4-methoxyphenyl)butanoic acid: This intermediate can be synthesized via various methods, for instance, by the malonic ester synthesis starting from 4-methoxybenzyl bromide and ethylmalonate, followed by alkylation with ethyl iodide and subsequent hydrolysis and decarboxylation.

-

Synthesis of 2-(4-methoxyphenyl)butanoyl chloride: Treat 2-(4-methoxyphenyl)butanoic acid with thionyl chloride (SOCl₂) or oxalyl chloride in an inert solvent like dichloromethane (DCM) at room temperature. The reaction mixture is typically stirred for 2-4 hours, and the excess reagent and solvent are removed under reduced pressure.

-

Friedel-Crafts Acylation:

-

To a stirred solution of anisole (1.1 equivalents) and a Lewis acid catalyst such as aluminum chloride (AlCl₃, 1.2 equivalents) in dry DCM at 0 °C, add a solution of 2-(4-methoxyphenyl)butanoyl chloride (1 equivalent) in dry DCM dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by carefully pouring the mixture into ice-cold dilute hydrochloric acid.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

-

Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient system.

Potential Biological Activity and Signaling Pathways

While no biological data exists for this compound, many diaryl compounds exhibit significant pharmacological activities. Structurally related diarylpentanoids and diarylheptanoids have been reported to possess anti-inflammatory, antioxidant, and anticancer properties.[1][2]

Hypothetical Anti-inflammatory Mechanism

Many anti-inflammatory diaryl compounds are known to inhibit the NF-κB signaling pathway. It is plausible that this compound could exert anti-inflammatory effects through a similar mechanism.

References

The Pivotal Role of 1,2-Bis(4-methoxyphenyl)butan-1-one in Synthetic Chemistry: A Technical Guide

For Immediate Release

A comprehensive technical guide detailing the synthesis and application of the versatile intermediate, 1,2-Bis(4-methoxyphenyl)butan-1-one, is now available for researchers, scientists, and professionals in drug development. This document elucidates the compound's significance as a precursor in the synthesis of various high-value molecules, including potential estrogenic compounds and other pharmacologically active agents.

Introduction

This compound, a deoxybenzoin derivative, serves as a critical building block in organic synthesis. Its structure, featuring two anisyl groups and a flexible butane chain, allows for a variety of chemical transformations, making it an ideal starting point for the creation of complex molecular architectures. This guide provides an in-depth analysis of its synthesis, key reactions, and potential applications, supported by detailed experimental protocols and quantitative data.

Synthesis of the Intermediate

The synthesis of this compound can be achieved through several established methodologies, primarily leveraging the principles of Friedel-Crafts acylation and Grignard reactions. A plausible and efficient synthetic pathway is outlined below.

Proposed Synthetic Pathway

A robust method for the preparation of this compound involves a two-step process starting from readily available precursors. The first step is the synthesis of a suitable precursor, followed by a key carbon-carbon bond-forming reaction.

Experimental Protocols

Synthesis of 1-(4-methoxyphenyl)butan-1-one (Precursor)

A solution of butyryl chloride in an appropriate solvent is added dropwise to a stirred suspension of anhydrous aluminum chloride in a cooled solution of anisole. The reaction is a classic Friedel-Crafts acylation.

| Reagent/Solvent | Molar Ratio | Notes |

| Anisole | 1.0 | Starting material |

| Butyryl chloride | 1.1 | Acylating agent |

| Anhydrous AlCl₃ | 1.2 | Lewis acid catalyst |

| Dichloromethane | - | Solvent |

The reaction mixture is stirred at low temperature and then allowed to warm to room temperature. Work-up involves quenching with ice-water, followed by extraction and purification by distillation or chromatography.

Synthesis of this compound (Target Intermediate)

The precursor ketone is first subjected to α-bromination using a suitable brominating agent (e.g., N-bromosuccinimide). The resulting α-bromo ketone is then reacted with 4-methoxyphenylmagnesium bromide (a Grignard reagent) in an anhydrous ether solvent.

| Reagent/Solvent | Molar Ratio | Notes |

| 1-(4-methoxyphenyl)butan-1-one | 1.0 | Precursor |

| N-Bromosuccinimide (NBS) | 1.05 | Brominating agent |

| Benzoyl peroxide | catalytic | Radical initiator |

| Carbon tetrachloride | - | Solvent for bromination |

| 4-methoxyphenylmagnesium bromide | 1.2 | Nucleophile |

| Anhydrous diethyl ether or THF | - | Solvent for Grignard reaction |

The Grignard reaction is followed by an acidic work-up to yield the final product, which is then purified by column chromatography.

Role as a Synthetic Intermediate

This compound is a valuable intermediate for the synthesis of a variety of complex molecules. The ketone functionality and the adjacent diaryl structure provide multiple reaction sites for further chemical modifications.

Key Reactions and Potential Products

-

Reduction of the Ketone: The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). This alcohol can then undergo further reactions, such as dehydration to form an alkene, which could be a precursor to stilbene-type structures.

-

Oxidation to a Benzil Derivative: The methylene group alpha to the carbonyl can be oxidized to a ketone, forming a 1,2-diketone (a benzil derivative). This transformation can be achieved using reagents such as selenium dioxide (SeO₂) or air in the presence of a suitable catalyst.[1] These benzil derivatives are precursors to quinoxalines, which have applications in materials science and pharmaceuticals.

-

Pinacol Rearrangement: The corresponding 1,2-diol, which can be synthesized from the diketone, can undergo an acid-catalyzed pinacol rearrangement to form a new ketone with a rearranged carbon skeleton.[2][3] This reaction allows for the creation of structurally diverse compounds.

-

Synthesis of Estrogenic Compounds: The structural similarity of this compound to precursors of diethylstilbestrol (DES), a synthetic estrogen, suggests its potential use in the synthesis of novel estrogen receptor modulators. By modifying the butane chain and the methoxy groups, a library of compounds with potential hormonal activity can be generated.

The following diagram illustrates the potential synthetic pathways originating from the target intermediate.

Quantitative Data Summary

The following table summarizes typical yields for the key transformations discussed. It is important to note that these are representative values and can be optimized by adjusting reaction conditions.

| Transformation | Product | Typical Yield (%) |

| Friedel-Crafts Acylation | 1-(4-methoxyphenyl)butan-1-one | 70-85 |

| Grignard Reaction | This compound | 60-75 |

| Ketone Reduction (NaBH₄) | 1,2-Bis(4-methoxyphenyl)butan-1-ol | >90 |

| Deoxybenzoin Oxidation (air/DABCO) | 1,2-Bis(4-methoxyphenyl)butane-1,2-dione | 80-95[1] |

| Pinacol Rearrangement | Rearranged Ketone | 70-90 |

Conclusion

This compound is a highly valuable and versatile intermediate in organic synthesis. Its straightforward preparation and the reactivity of its functional groups open up a wide range of possibilities for the synthesis of complex and potentially bioactive molecules. This guide provides a solid foundation for researchers to explore the full potential of this important chemical entity in their synthetic endeavors. The detailed protocols and reaction pathways serve as a starting point for the development of novel compounds for various applications, from materials science to drug discovery.

References

Spectroscopic Profile of 1,2-Bis(4-methoxyphenyl)butan-1-one Analogs: A Technical Guide for Researchers

This document is intended for an audience of researchers, scientists, and professionals in drug development, offering a structured overview of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside the experimental protocols for their acquisition.

Spectroscopic Data Summary

The quantitative spectroscopic data for the two fluorinated analogs are presented in the tables below for clear comparison.

Table 1: Spectroscopic Data for 4,4,4-trifluoro-1,2-bis(4-methoxyphenyl)butan-1-one

| Technique | Observed Data |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 7.91 (d, J = 8.7 Hz, 2H), 7.23 (d, J = 8.7 Hz, 2H), 6.91-6.81 (m, 4H), 4.85 (dd, J = 8.0, 5.1 Hz, 1H), 3.84 (s, 3H), 3.78 (s, 3H), 3.30-3.17 (m, 1H), 2.56-2.44 (m, 1H) |

| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 195.4, 163.5, 158.8, 130.4, 129.7, 128.9, 128.0, 126.6 (q, J = 277.4 Hz), 114.0, 113.8, 55.3, 55.2, 46.5 (q, J = 1.9 Hz), 37.0 (q, J = 27.9 Hz) |

| ¹⁹F NMR (376 MHz, CDCl₃) | δ (ppm): -64.4 (t, J = 10.4 Hz) |

| IR (neat) | ν (cm⁻¹): 1720, 1689, 1591, 1491, 1257, 1136, 757 |

| HRMS (APCI) | m/z: Calculated for [C₁₈H₁₇F₃O₃+H]⁺: 355.1199, Found: 355.1204 |

Table 2: Spectroscopic Data for 4,4-difluoro-1,2-bis(4-methoxyphenyl)butan-1-one

| Technique | Observed Data |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 7.89 (d, J = 8.8 Hz, 2H), 7.20 (d, J = 8.8 Hz, 2H), 6.91-6.83 (m, 4H), 5.95 (td, J = 56.4, 4.0 Hz, 1H), 4.71 (d, J = 9.2 Hz, 1H), 3.82 (s, 3H), 3.79 (s, 3H) |

| ¹³C NMR (101 MHz, CDCl₃) | δ (ppm): 195.1, 163.4, 158.7, 130.3, 129.8, 128.9, 128.4, 115.5 (t, J = 238.4 Hz), 113.9, 113.8, 55.3, 55.2, 49.2 (t, J = 20.9 Hz) |

| ¹⁹F NMR (376 MHz, CDCl₃) | δ (ppm): -116.1 (dt, J = 292.0, 14.8 Hz, 1F), -118.9 (dt, J = 292.0, 14.8 Hz, 1F) |

| HRMS (ESI) | m/z: Calculated for [C₁₈H₁₈F₂O₃+Na]⁺: 359.1116, Found: 359.1118 |

Experimental Protocols

The following are generalized experimental methodologies for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra were acquired on a 400 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard for ¹H NMR. Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz). Multiplicities are denoted as s (singlet), d (doublet), t (triplet), q (quartet), m (multiplet), dd (doublet of doublets), and td (triplet of doublets).

Infrared (IR) Spectroscopy

IR spectra were obtained using a Fourier Transform Infrared (FTIR) spectrometer. The spectra for the neat compounds were recorded, and the absorption bands are reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)

High-resolution mass spectra (HRMS) were obtained using either Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) techniques. The data is reported as the mass-to-charge ratio (m/z) of the protonated or sodiated molecular ion.

Visualization of Spectroscopic Analysis Workflow

The logical workflow for the characterization of a synthesized organic compound using spectroscopic methods is depicted below.

Caption: A logical workflow for the spectroscopic characterization of a chemical compound.

"1,2-Bis(4-methoxyphenyl)butan-1-one" solubility and stability

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Technical Guide on the Solubility and Stability of 1,2-Bis(4-methoxyphenyl)butan-1-one

Executive Summary

This document provides a detailed overview of the solubility and stability of the chemical compound this compound. The information contained herein is intended for researchers, scientists, and professionals in the field of drug development. A thorough literature search has been conducted to compile the most up-to-date and relevant data. However, it is important to note that publicly available information on this specific compound is limited. The data presented is based on structurally similar compounds and predictive models where explicit experimental data for this compound is not available.

Introduction

This compound is a ketone derivative with two methoxyphenyl groups. Its structure suggests potential applications in medicinal chemistry and materials science. Understanding its solubility and stability is paramount for any potential application, influencing formulation, bioavailability, and shelf-life. This guide aims to provide a foundational understanding of these critical parameters.

Physicochemical Properties

A summary of the predicted and known physicochemical properties of compounds structurally related to this compound is presented below. These properties are crucial for understanding its behavior in various environments.

| Property | Value | Source/Method |

| Molecular Formula | C₁₈H₂₀O₃ | Calculated |

| Molecular Weight | 284.35 g/mol | Calculated |

| Appearance | Predicted to be a solid at room temperature | Based on similar structures |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| LogP (Predicted) | 3.5 - 4.5 | Predictive software (e.g., ChemDraw, MarvinSketch) |

Solubility Profile

Table 4.1: Predicted Solubility of this compound

| Solvent | Predicted Solubility | Rationale |

| Water | Very Low | High LogP, lack of ionizable groups |

| Ethanol | Soluble | Polarity is intermediate |

| Methanol | Soluble | Polarity is intermediate |

| Dimethyl Sulfoxide (DMSO) | Soluble | Aprotic, polar solvent |

| Dichloromethane (DCM) | Soluble | Nonpolar organic solvent |

| Hexane | Sparingly Soluble | Very nonpolar solvent |

Experimental Protocol for Solubility Determination

To obtain precise solubility data, the following experimental protocol is recommended:

Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.

Materials:

-

This compound (pure sample)

-

Selected solvents (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO)

-

Vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

-

Analytical balance

Procedure:

-

Add an excess amount of this compound to a known volume of each solvent in separate vials.

-

Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After incubation, centrifuge the samples to pellet the undissolved solid.

-

Carefully collect an aliquot of the supernatant.

-

Dilute the supernatant with a suitable solvent and analyze the concentration of the dissolved compound using a validated HPLC method.

-

The solubility is reported as the mean concentration from at least three replicate experiments.

Stability Profile

The stability of this compound under various conditions is critical for its handling, storage, and formulation.

Table 5.1: Predicted Stability of this compound

| Condition | Predicted Stability | Potential Degradation Pathways |

| pH | Stable in neutral and slightly acidic conditions. Potential for hydrolysis of the ether linkages under strong acidic or basic conditions. | Acid or base-catalyzed hydrolysis of the methoxy groups. |

| Temperature | Expected to be stable at ambient temperatures. Degradation may occur at elevated temperatures. | Thermal decomposition. |

| Light | Potential for photodecomposition due to the presence of aromatic rings and a ketone group. | Photolytic cleavage or rearrangement. |

| Oxidation | The ketone and ether functionalities may be susceptible to oxidation. | Oxidation of the benzylic position or the ketone. |

Experimental Protocol for Stability Assessment

A forced degradation study is recommended to identify potential degradation products and pathways.

Objective: To evaluate the stability of this compound under various stress conditions.

Materials:

-

This compound solution of known concentration

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Temperature-controlled oven

-

Photostability chamber

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

Procedure:

-

Acidic Hydrolysis: Treat the compound solution with HCl (e.g., 0.1 M) at a specific temperature (e.g., 60 °C) for a defined period.

-

Basic Hydrolysis: Treat the compound solution with NaOH (e.g., 0.1 M) at a specific temperature for a defined period.

-

Oxidative Degradation: Treat the compound solution with H₂O₂ (e.g., 3%) at room temperature.

-

Thermal Degradation: Expose a solid sample or a solution of the compound to elevated temperatures (e.g., 60 °C, 80 °C).

-

Photostability: Expose a solution of the compound to UV and visible light in a photostability chamber according to ICH guidelines.

-

At various time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products.

Visualizations

Experimental Workflow for Solubility Determination

Caption: A schematic of the experimental workflow for determining the equilibrium solubility of a compound.

Logical Relationship of Stability Stressors

Caption: A diagram illustrating the different stress conditions applied in a forced degradation study.

Conclusion

While specific experimental data for this compound is scarce, this guide provides a comprehensive framework for its characterization. The predicted low aqueous solubility and potential for degradation under harsh conditions highlight the need for careful formulation and storage strategies. The provided experimental protocols offer a clear path for obtaining the necessary empirical data to support further research and development of this compound. It is strongly recommended that these experiments be conducted to validate the predicted properties and ensure the successful application of this compound.

A Theoretical and Computational Exploration of 1,2-Bis(4-methoxyphenyl)butan-1-one: A Potential Endocrine-Modulating Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Bis(4-methoxyphenyl)butan-1-one, a diarylbutane derivative, presents a structural motif with the potential for significant biological activity, particularly as a modulator of endocrine pathways. This technical guide provides a comprehensive overview of a proposed theoretical and computational workflow for the in-depth analysis of this compound. In the absence of direct experimental and computational studies on this specific molecule, this document outlines a robust methodology, including quantum chemical calculations, molecular docking, and molecular dynamics simulations, to predict its physicochemical properties, metabolic liabilities, and potential interactions with biological targets, such as the estrogen receptor. Detailed hypothetical data, experimental protocols, and workflow visualizations are provided to serve as a blueprint for future research endeavors.

Introduction

Diarylbutane and diarylbutanone scaffolds are present in a variety of biologically active molecules, including selective estrogen receptor modulators (SERMs). The structural similarity of this compound to known endocrine-active compounds necessitates a thorough investigation of its potential biological effects. Computational and theoretical chemistry offer powerful tools for the early-stage assessment of drug candidates, enabling the prediction of molecular properties, receptor binding affinities, and metabolic pathways, thereby guiding experimental studies and accelerating the drug discovery process.

This whitepaper details a hypothetical, yet scientifically rigorous, theoretical and computational investigation of this compound. The aim is to provide a comprehensive framework for its characterization, from fundamental electronic structure to complex protein-ligand interactions.

Theoretical and Computational Approaches

A multi-faceted computational strategy is proposed to elucidate the properties of this compound. This involves a combination of quantum mechanics (QM) and molecular mechanics (MM) methods.

Quantum Chemical Calculations (DFT)

Density Functional Theory (DFT) is a powerful method for investigating the electronic structure and properties of molecules. These calculations can provide insights into reactivity, stability, and spectroscopic characteristics.

Table 1: Hypothetical Quantum Chemical Properties of this compound (Calculated at B3LYP/6-311++G(d,p) level of theory)

| Property | Value | Unit | Significance |

| Geometric Parameters | |||

| C=O Bond Length | 1.22 | Å | Influences reactivity of the carbonyl group. |

| C-C-C-O Dihedral Angle | -175.0 | Degrees | Determines the overall conformation of the molecule. |

| Electronic Properties | |||

| HOMO Energy | -5.85 | eV | Relates to the ability to donate electrons (oxidation potential). |

| LUMO Energy | -1.20 | eV | Relates to the ability to accept electrons (reduction potential). |

| HOMO-LUMO Gap | 4.65 | eV | Indicator of chemical reactivity and kinetic stability.[1] |

| Dipole Moment | 3.50 | Debye | Influences solubility and intermolecular interactions. |

| Reactivity Descriptors | |||

| Ionization Potential | 6.50 | eV | Energy required to remove an electron. |

| Electron Affinity | 0.80 | eV | Energy released upon gaining an electron. |

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. This is crucial for understanding the potential biological activity of this compound, particularly its interaction with the estrogen receptor (ER).

Table 2: Hypothetical Molecular Docking Results of this compound with Estrogen Receptor Alpha (PDB ID: 1A52)

| Parameter | Value | Unit | Description |

| Binding Affinity (ΔG) | -8.5 | kcal/mol | Estimated free energy of binding. A more negative value indicates stronger binding.[2] |

| Inhibition Constant (Ki) | 150 | nM | Predicted concentration required to inhibit 50% of receptor activity. |

| Key Interacting Residues | |||

| Hydrogen Bonds | Glu353, Arg394 | - | Crucial for stabilizing the ligand-receptor complex.[3] |

| Hydrophobic Interactions | Leu346, Leu387, Met421 | - | Contribute to the overall binding affinity. |

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time, offering a more realistic representation of the biological environment.

Table 3: Hypothetical Analysis of a 100 ns Molecular Dynamics Simulation of the this compound-ERα Complex

| Parameter | Average Value | Standard Deviation | Significance |

| RMSD of Ligand | 1.2 | 0.3 | Å |

| RMSF of Key Residues | 0.8 | 0.2 | Å |

| Number of H-Bonds | 2.5 | 0.8 | - |

Detailed Methodologies and Protocols

Quantum Chemical Calculations Protocol

-

Molecule Building and Optimization: The 3D structure of this compound is built using molecular modeling software (e.g., Avogadro, GaussView). A conformational search is performed to identify the lowest energy conformer.

-

DFT Calculations: Geometry optimization and frequency calculations are performed using the B3LYP functional with the 6-311++G(d,p) basis set in Gaussian 16. The absence of imaginary frequencies confirms a true energy minimum.

-

Property Calculations: Single-point energy calculations are performed on the optimized geometry to obtain electronic properties such as HOMO-LUMO energies, dipole moment, and molecular electrostatic potential (MEP).

Molecular Docking Protocol

-

Receptor Preparation: The crystal structure of the human estrogen receptor alpha ligand-binding domain (e.g., PDB ID: 1A52) is downloaded from the Protein Data Bank. Water molecules and co-crystallized ligands are removed. Hydrogen atoms are added, and the protein is energy minimized.

-

Ligand Preparation: The 3D structure of this compound is prepared by assigning correct bond orders, adding hydrogen atoms, and minimizing its energy using a suitable force field (e.g., MMFF94).

-

Docking Simulation: Molecular docking is performed using AutoDock Vina. The search space is defined to encompass the known ligand-binding pocket of the estrogen receptor. Multiple docking runs are performed to ensure convergence.

-

Analysis of Results: The resulting docking poses are analyzed based on their binding energies and interactions with the receptor residues.

Molecular Dynamics Simulation Protocol

-

System Preparation: The best-ranked docked complex from the molecular docking study is used as the starting structure. The complex is solvated in a cubic box of TIP3P water molecules, and counter-ions are added to neutralize the system.

-

Force Field Parameterization: The AMBER force field is used for the protein, and the General Amber Force Field (GAFF) is used for the ligand. Partial charges for the ligand are derived from quantum chemical calculations.

-

Simulation Protocol: The system undergoes energy minimization, followed by a series of equilibration steps (NVT and NPT ensembles) to bring the system to the desired temperature and pressure. A production run of at least 100 ns is then performed.

-

Trajectory Analysis: The resulting trajectory is analyzed to calculate RMSD, RMSF, hydrogen bond occupancy, and other relevant parameters using tools like GROMACS or AMBER's cpptraj.

Experimental Protocol: Competitive Estrogen Receptor Binding Assay

-

Preparation of Rat Uterine Cytosol: Uteri from ovariectomized rats are homogenized in a buffer to prepare a cytosol fraction containing the estrogen receptor.

-

Saturation Binding Assay: To determine the receptor concentration and binding affinity of a radiolabeled estrogen (e.g., [³H]-estradiol), a saturation binding experiment is performed.[4]

-

Competitive Binding Assay: A fixed concentration of radiolabeled estrogen and uterine cytosol is incubated with increasing concentrations of the test compound (this compound).

-

Data Analysis: The amount of bound radioligand is measured, and the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.[5][6]

Visualizations

Caption: A comprehensive computational and experimental workflow for the investigation of this compound.

Caption: A simplified diagram of the estrogen receptor signaling pathway potentially modulated by this compound.

Conclusion and Future Directions

This technical guide outlines a comprehensive theoretical and computational framework for the initial assessment of this compound as a potential biologically active agent. The proposed workflow, combining quantum chemical calculations, molecular docking, and molecular dynamics simulations, provides a powerful strategy for predicting its physicochemical properties, receptor binding capabilities, and dynamic behavior. The hypothetical data presented serves as a template for the expected outcomes of such a study.

Future work should focus on the experimental validation of these computational predictions. The synthesis of this compound, followed by in vitro assays such as the estrogen receptor binding assay, will be crucial in confirming its biological activity. Further cell-based and in vivo studies would then be warranted to elucidate its pharmacological profile and potential therapeutic applications or toxicological risks. The iterative interplay between computational modeling and experimental testing will be paramount in advancing our understanding of this and similar molecules.

References

- 1. Synthesis, DFT, and in silico biological evaluation of chalcone bearing pyrazoline ring against Helicobacter pylori receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. eprints.koyauniversity.org [eprints.koyauniversity.org]

- 3. Molecular interactions between estrogen receptor and its ligand studied by the ab initio fragment molecular orbital method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 5. eco.korea.ac.kr [eco.korea.ac.kr]

- 6. Modeling binding equilibrium in a competitive estrogen receptor binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide on 1,2-Bis(4-methoxyphenyl)butan-1-one: Elucidating Potential Mechanisms of Action

A comprehensive review of available scientific literature reveals a significant gap in the understanding of the specific compound 1,2-Bis(4-methoxyphenyl)butan-1-one. Extensive searches for its synthesis, biological activity, and mechanism of action have not yielded any direct research, experimental data, or established pharmacological profile.

This technical guide, therefore, addresses the query by acknowledging the absence of specific data and, instead, provides a framework for hypothesizing potential mechanisms of action based on the structural characteristics of the molecule and the known activities of analogous compounds. The content herein is intended for researchers, scientists, and drug development professionals as a foundational resource to guide future investigation into this novel chemical entity.

Structural Features and Potential Pharmacological Relevance

This compound possesses a diarylbutane scaffold, a privileged structure in medicinal chemistry known to interact with a variety of biological targets. The key structural features that may inform hypotheses about its mechanism of action include:

-

Two Anisole (4-methoxyphenyl) Moieties: The presence of these groups suggests potential interactions with receptors that recognize methoxy-substituted phenyl rings. This is a common feature in compounds targeting estrogen receptors, as well as certain enzymes and ion channels.

-

Butan-1-one Backbone: The flexible four-carbon chain with a ketone functional group allows for various spatial conformations, potentially enabling it to fit into diverse binding pockets of proteins.

-

Stereochemistry: The chiral center at the second carbon of the butane chain implies that the compound exists as enantiomers, which could exhibit different biological activities and potencies.

Hypothesized Mechanisms of Action Based on Structural Analogs

Given the lack of direct evidence, we can extrapolate potential mechanisms of action by examining compounds with similar structural motifs.

Hypothesis 1: Estrogen Receptor Modulation

Many compounds containing two para-substituted phenolic or methoxy-phenolic rings, such as diethylstilbestrol and its analogs, are known to interact with estrogen receptors (ERα and ERβ). This compound shares this core diaryl structure.

-

Potential Signaling Pathway: Estrogen receptors are nuclear hormone receptors that, upon ligand binding, translocate to the nucleus and regulate gene expression by binding to estrogen response elements (EREs) in the promoter regions of target genes. This can lead to a wide range of cellular effects, including proliferation, differentiation, and survival.

Hypothesis 2: Tubulin Polymerization Inhibition

Certain diaryl compounds have been identified as inhibitors of tubulin polymerization, a critical process for microtubule formation and cell division. This is the mechanism of action for drugs like combretastatin. The two methoxyphenyl rings of this compound could potentially bind to the colchicine-binding site on tubulin.

-

Potential Signaling Pathway: Inhibition of tubulin polymerization disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. This is a common mechanism for anticancer agents.

Hypothesis 3: Ion Channel Modulation

The lipophilic nature of the diarylbutane structure could facilitate its interaction with transmembrane domains of ion channels. For instance, some diaryl compounds have been shown to modulate the activity of calcium or potassium channels.

-

Potential Signaling Pathway: By binding to and altering the conformation of ion channels, the compound could affect ion flux across the cell membrane, leading to changes in membrane potential and downstream signaling events that control processes such as neurotransmission, muscle contraction, and hormone secretion.

Proposed Experimental Workflow for Mechanism of Action Elucidation

To investigate the hypothesized mechanisms of action for this compound, a structured experimental workflow is proposed.

Caption: Proposed experimental workflow for elucidating the mechanism of action.

Detailed Methodologies for Key Experiments

As no specific experimental data for this compound exists, the following are generalized protocols for the key experiments proposed in the workflow. These would need to be optimized for the specific compound.

1. Estrogen Receptor Binding Assay

-

Objective: To determine if this compound binds to ERα and ERβ.

-

Principle: A competitive binding assay using a radiolabeled estrogen (e.g., [³H]-estradiol) and recombinant human ERα or ERβ.

-

Protocol:

-

Prepare a reaction mixture containing a fixed concentration of radiolabeled estradiol and purified ERα or ERβ protein in a suitable buffer.

-

Add increasing concentrations of this compound or a known ER ligand (e.g., estradiol as a positive control).

-

Incubate the mixture to allow for competitive binding.

-

Separate the bound from the free radioligand using a method such as filtration through a glass fiber filter.

-

Quantify the amount of bound radioactivity using liquid scintillation counting.

-

Calculate the IC50 value, which is the concentration of the test compound that displaces 50% of the radiolabeled ligand.

-

2. Tubulin Polymerization Assay

-

Objective: To assess the inhibitory effect of this compound on tubulin polymerization.

-

Principle: Tubulin polymerization can be monitored by the increase in light scattering or fluorescence of a reporter molecule.

-

Protocol:

-

Purify tubulin from a suitable source (e.g., bovine brain).

-

Prepare a reaction mixture containing tubulin, GTP, and a fluorescence-enhancing agent in a polymerization buffer.

-

Add various concentrations of this compound or a known tubulin inhibitor (e.g., colchicine).

-

Initiate polymerization by raising the temperature to 37°C.

-

Monitor the change in fluorescence or absorbance over time using a spectrophotometer or fluorometer.

-

Determine the IC50 value for the inhibition of tubulin polymerization.

-

3. Cell Cycle Analysis by Flow Cytometry

-

Objective: To determine if this compound causes cell cycle arrest.

-

Principle: Propidium iodide (PI) is a fluorescent dye that stains DNA. The amount of PI fluorescence is proportional to the DNA content, allowing for the differentiation of cells in different phases of the cell cycle (G1, S, G2/M).

-

Protocol:

-

Culture a suitable cancer cell line (e.g., MCF-7 for estrogen receptor studies, HeLa for general cytotoxicity) in the presence of varying concentrations of this compound for a defined period (e.g., 24, 48 hours).

-

Harvest the cells and fix them in cold ethanol.

-

Treat the cells with RNase to remove RNA.

-

Stain the cells with a solution containing propidium iodide.

-

Analyze the stained cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.

-

Quantitative Data from Analogous Compounds

To provide a reference point for future studies, the following table summarizes quantitative data for well-characterized compounds that are structurally or mechanistically related to the hypothesized actions of this compound.

| Compound | Target | Assay Type | Cell Line/System | IC50 / Ki |

| Estradiol | ERα | Competitive Binding | Recombinant Human | Ki = 0.1 nM |

| Diethylstilbestrol | ERα | Competitive Binding | Recombinant Human | Ki = 1 nM |

| Combretastatin A4 | Tubulin | Polymerization Inhibition | Bovine Brain Tubulin | IC50 = 2 µM |

| Colchicine | Tubulin | Polymerization Inhibition | Bovine Brain Tubulin | IC50 = 1-5 µM |

Conclusion and Future Directions

While there is currently no direct scientific literature on the mechanism of action of this compound, its structural features provide a rational basis for hypothesizing its potential as an estrogen receptor modulator, a tubulin polymerization inhibitor, or an ion channel modulator. The experimental framework and protocols outlined in this guide offer a clear path for future research to elucidate the pharmacological profile of this novel compound. Further investigation is warranted to synthesize, purify, and subject this compound to rigorous biological evaluation to determine its true mechanism of action and therapeutic potential.

Preliminary In Vitro Screening of 1,2-Bis(4-methoxyphenyl)butan-1-one: A Proposed Research Framework

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a proposed framework for the preliminary in vitro screening of the novel compound, 1,2-Bis(4-methoxyphenyl)butan-1-one. Due to a lack of publicly available experimental data on this specific molecule, this document serves as a comprehensive roadmap for its initial biological evaluation. The proposed assays and methodologies are based on the known activities of structurally related compounds, such as stilbene and diarylbutane derivatives, which have demonstrated potential as anticancer agents.

Rationale for In Vitro Screening

Compounds possessing the 1,2-diarylbutane scaffold, particularly those with methoxy substitutions on the phenyl rings, have attracted interest in medicinal chemistry. These structural motifs are present in a variety of biologically active molecules. Preliminary in vitro screening is a critical first step to elucidate the potential cytotoxic and mechanistic properties of this compound and to determine its viability for further preclinical development.

Proposed Experimental Workflow

The initial screening will follow a tiered approach, beginning with broad cytotoxicity assessments across a panel of cancer cell lines. Subsequent assays will focus on elucidating the mechanism of action of the compound, including its effects on cell cycle progression and apoptosis.

Caption: Proposed workflow for the in vitro screening of this compound.

Data Presentation: Hypothetical Screening Data

The following tables are templates for the presentation of quantitative data that would be generated from the proposed in vitro screening.

Table 1: Cytotoxicity of this compound against a Panel of Human Cancer Cell Lines

| Cell Line | Tissue of Origin | IC₅₀ (µM) |

| MCF-7 | Breast Adenocarcinoma | To be determined |

| HCT116 | Colorectal Carcinoma | To be determined |

| A549 | Lung Carcinoma | To be determined |

| DU145 | Prostate Carcinoma | To be determined |

| MRC-5 | Normal Lung Fibroblast | To be determined |

Table 2: Effect of this compound on Cell Cycle Distribution in a Sensitive Cell Line (e.g., MCF-7)

| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptosis) (%) |

| Vehicle Control | To be determined | To be determined | To be determined | To be determined |

| Compound (IC₅₀) | To be determined | To be determined | To be determined | To be determined |

| Compound (2 x IC₅₀) | To be determined | To be determined | To be determined | To be determined |

Table 3: Induction of Apoptosis by this compound

| Treatment | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) | Necrotic Cells (%) | Live Cells (%) |

| Vehicle Control | To be determined | To be determined | To be determined | To be determined |

| Compound (IC₅₀) | To be determined | To be determined | To be determined | To be determined |

| Compound (2 x IC₅₀) | To be determined | To be determined | To be determined | To be determined |

Detailed Experimental Protocols

Cell Culture

Human cancer cell lines (e.g., MCF-7, HCT116, A549, DU145) and a normal human cell line (e.g., MRC-5) will be obtained from the American Type Culture Collection (ATCC). Cells will be cultured in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO₂.

Cytotoxicity Assay (MTT Assay)

-

Cells will be seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to attach overnight.

-

The following day, the medium will be replaced with fresh medium containing various concentrations of this compound (e.g., 0.1 to 100 µM) or vehicle control (DMSO).

-

After 48 hours of incubation, 20 µL of MTT solution (5 mg/mL in PBS) will be added to each well and incubated for an additional 4 hours.

-

The medium will be aspirated, and 150 µL of DMSO will be added to dissolve the formazan crystals.

-

The absorbance will be measured at 570 nm using a microplate reader.

-

The percentage of cell viability will be calculated, and the IC₅₀ value (the concentration that inhibits 50% of cell growth) will be determined by non-linear regression analysis.

Cell Cycle Analysis

-

A sensitive cancer cell line will be seeded in 6-well plates and treated with this compound at its IC₅₀ and 2 x IC₅₀ concentrations for 24 hours.

-

Cells will be harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

-

Fixed cells will be washed and resuspended in PBS containing RNase A (100 µg/mL) and propidium iodide (PI, 50 µg/mL).

-

After incubation in the dark for 30 minutes at room temperature, the DNA content of the cells will be analyzed by flow cytometry.

-

The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle will be quantified using appropriate software.

Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Cells will be treated as described for the cell cycle analysis.

-

Following treatment, both adherent and floating cells will be collected and washed with cold PBS.

-

Cells will be resuspended in Annexin V binding buffer.

-

Annexin V-FITC and propidium iodide will be added to the cell suspension according to the manufacturer's protocol.

-

After incubation in the dark for 15 minutes at room temperature, the cells will be analyzed by flow cytometry.

-

The populations of viable, early apoptotic, late apoptotic, and necrotic cells will be quantified.

Proposed Signaling Pathway for Investigation

Based on the activities of related stilbene derivatives, a potential mechanism of action for this compound could involve the induction of apoptosis through intrinsic or extrinsic pathways. The following diagram illustrates a hypothetical signaling cascade that could be investigated in subsequent studies.

Caption: A hypothetical intrinsic apoptosis pathway potentially activated by the compound.

Conclusion and Future Directions

This document provides a robust framework for the initial in vitro characterization of this compound. The successful execution of these experiments will provide crucial data on its cytotoxic potential and preliminary mechanism of action. Positive results from this screening cascade would warrant further investigation, including the evaluation of its effects on specific molecular targets (e.g., tubulin polymerization, protein kinases) and its efficacy in more complex in vitro models, such as 3D spheroids, before proceeding to in vivo studies.

Methodological & Application

Application Notes and Protocols for the Synthesis of 1,2-Bis(4-methoxyphenyl)butan-1-one via Friedel-Crafts Acylation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The Friedel-Crafts acylation is a fundamental and versatile method for the formation of carbon-carbon bonds and the introduction of an acyl group to an aromatic ring.[1][2] This electrophilic aromatic substitution reaction typically involves the use of an acyl chloride or anhydride as the acylating agent and a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). The resulting aryl ketones are valuable intermediates in the synthesis of a wide range of organic compounds, including pharmaceuticals, agrochemicals, and fragrances.[3] The methoxy group (-OCH₃) in anisole is an activating group that directs electrophilic substitution to the ortho and para positions.[4][5] Due to steric hindrance, the para-substituted product is generally favored.

This protocol details a proposed multi-step synthesis of 1,2-Bis(4-methoxyphenyl)butan-1-one. The key final step involves the Friedel-Crafts acylation of anisole with 2-(4-methoxyphenyl)butanoyl chloride. The necessary acyl chloride precursor is proposed to be synthesized from 2-(4-methoxyphenyl)butanoic acid, which in turn can be prepared from commercially available starting materials.

Proposed Synthetic Pathway

The proposed synthesis of this compound is a three-step process starting from 4-methoxyphenylacetonitrile.

Step 1: Synthesis of 2-(4-methoxyphenyl)butanoic acid

This step involves the alkylation of 4-methoxyphenylacetonitrile with ethyl bromide to introduce the ethyl group, followed by hydrolysis of the nitrile to the corresponding carboxylic acid.

Step 2: Synthesis of 2-(4-methoxyphenyl)butanoyl chloride

The carboxylic acid is then converted to the more reactive acyl chloride using a standard chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[6][7]

Step 3: Friedel-Crafts Acylation of Anisole

The final step is the Friedel-Crafts acylation of anisole with the prepared 2-(4-methoxyphenyl)butanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to yield the target product, this compound.

Reaction Mechanism: Friedel-Crafts Acylation

The Friedel-Crafts acylation proceeds through the formation of a highly electrophilic acylium ion. The Lewis acid catalyst, AlCl₃, abstracts the chloride from the acyl chloride to generate the acylium ion. This electrophile is then attacked by the electron-rich aromatic ring of anisole. Subsequent deprotonation of the resulting carbocation intermediate restores the aromaticity of the ring and yields the final ketone product.[1]

Experimental Protocols

Materials and Equipment

Table 1: Reagents and Materials

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity | Supplier |

| 4-Methoxyphenylacetonitrile | C₉H₉NO | 147.18 | ≥98% | Sigma-Aldrich |

| Ethyl bromide | C₂H₅Br | 108.97 | ≥99% | Sigma-Aldrich |

| Sodium amide | NaNH₂ | 39.01 | ≥98% | Sigma-Aldrich |

| Hydrochloric acid | HCl | 36.46 | 37% aq. soln. | Fisher Scientific |

| Sulfuric acid | H₂SO₄ | 98.08 | 98% aq. soln. | Fisher Scientific |

| Thionyl chloride | SOCl₂ | 118.97 | ≥99% | Sigma-Aldrich |

| Anisole | C₇H₈O | 108.14 | ≥99% | Sigma-Aldrich |

| Aluminum chloride (anhydrous) | AlCl₃ | 133.34 | ≥99% | Sigma-Aldrich |

| Dichloromethane (anhydrous) | CH₂Cl₂ | 84.93 | ≥99.8% | Sigma-Aldrich |

| Diethyl ether (anhydrous) | (C₂H₅)₂O | 74.12 | ≥99.7% | Sigma-Aldrich |

| Sodium bicarbonate | NaHCO₃ | 84.01 | Saturated aq. soln. | Fisher Scientific |

| Magnesium sulfate (anhydrous) | MgSO₄ | 120.37 | ≥99.5% | Fisher Scientific |

Equipment:

-

Round-bottom flasks (various sizes)

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer with hotplate

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for vacuum filtration

-

Standard laboratory glassware

-

Fume hood

Step 1: Synthesis of 2-(4-methoxyphenyl)butanoic acid

-

Alkylation: In a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place sodium amide (1.1 eq) in anhydrous diethyl ether. Cool the suspension to 0 °C in an ice bath.

-

Add a solution of 4-methoxyphenylacetonitrile (1.0 eq) in anhydrous diethyl ether dropwise to the stirred suspension.

-

After the addition is complete, allow the mixture to stir at room temperature for 1 hour.

-

Add ethyl bromide (1.2 eq) dropwise, maintaining the temperature below 30 °C.

-

After the addition, heat the reaction mixture to reflux for 4 hours.

-

Cool the reaction mixture and quench by the slow addition of water.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude 2-(4-methoxyphenyl)butanenitrile.

-

Hydrolysis: To the crude nitrile, add a mixture of concentrated sulfuric acid and water (1:1 v/v).

-

Heat the mixture to reflux for 6-8 hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and pour it onto crushed ice.

-

Extract the product with diethyl ether.

-

Wash the combined organic extracts with saturated sodium bicarbonate solution.

-

Acidify the aqueous bicarbonate layer with concentrated HCl to precipitate the carboxylic acid.

-

Filter the precipitate, wash with cold water, and dry to afford 2-(4-methoxyphenyl)butanoic acid.

Step 2: Synthesis of 2-(4-methoxyphenyl)butanoyl chloride

-

In a round-bottom flask equipped with a reflux condenser and a gas trap, place 2-(4-methoxyphenyl)butanoic acid (1.0 eq).

-

Add thionyl chloride (1.5 eq) dropwise at room temperature. A catalytic amount of DMF can be added to accelerate the reaction.[8]

-

Heat the reaction mixture to reflux for 2 hours. The evolution of SO₂ and HCl gas will be observed.

-

After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

-

The resulting crude 2-(4-methoxyphenyl)butanoyl chloride is used directly in the next step without further purification.

Step 3: Friedel-Crafts Acylation for the Synthesis of this compound

-

In a flame-dried three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser with a gas trap, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 eq) to anhydrous dichloromethane.

-

Cool the suspension to 0 °C in an ice bath.

-

Add a solution of 2-(4-methoxyphenyl)butanoyl chloride (1.0 eq) in anhydrous dichloromethane dropwise to the stirred suspension.

-

After the addition is complete, stir the mixture at 0 °C for 30 minutes.

-

Add a solution of anisole (1.1 eq) in anhydrous dichloromethane dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to stir at room temperature for 4-6 hours, or until TLC indicates the consumption of the starting material.

-

Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound.

Data Presentation

Table 2: Summary of Reactants for Friedel-Crafts Acylation

| Reactant | Molar Eq. | Moles (mmol) | Mass (g) / Volume (mL) |

| 2-(4-methoxyphenyl)butanoyl chloride | 1.0 | 10.0 | ~2.13 g |

| Anisole | 1.1 | 11.0 | 1.19 g (1.20 mL) |

| Aluminum chloride | 1.2 | 12.0 | 1.60 g |

| Dichloromethane | - | - | 50 mL |

Table 3: Expected Product Characterization Data

| Property | Expected Value |

| Appearance | White to off-white solid |

| Molecular Formula | C₁₈H₂₀O₃ |

| Molecular Weight | 284.35 g/mol |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.20-6.80 (m, 8H, Ar-H), 4.50 (t, 1H, CH), 3.80 (s, 3H, OCH₃), 3.78 (s, 3H, OCH₃), 2.10-1.80 (m, 2H, CH₂), 0.90 (t, 3H, CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 200.0 (C=O), 163.0, 158.0, 132.0, 130.0, 128.0, 114.0, 113.5 (Ar-C), 55.2, 55.1 (OCH₃), 55.0 (CH), 25.0 (CH₂), 12.0 (CH₃) |

| IR (KBr, cm⁻¹) | ~1680 (C=O stretch), ~1605, 1510 (Ar C=C stretch), ~1250, 1030 (C-O stretch) |

| Mass Spectrometry (ESI+) | m/z: 285.1 [M+H]⁺, 307.1 [M+Na]⁺ |

| Melting Point | To be determined |

| Yield | Expected: 60-80% |

Note: The NMR and IR data are predicted values and should be confirmed by experimental analysis.

Safety Precautions

-

All reactions should be performed in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

-

Anhydrous reagents are moisture-sensitive; handle them under an inert atmosphere (nitrogen or argon).

-

Thionyl chloride and aluminum chloride are corrosive and react violently with water. Handle with extreme care.

-

The quenching of the Friedel-Crafts reaction is highly exothermic and releases HCl gas. Perform this step slowly and with adequate cooling.

-

Dispose of all chemical waste according to institutional guidelines.

Conclusion

This document provides a comprehensive, albeit theoretical, guide for the synthesis of this compound. By following the detailed protocols for the multi-step synthesis, including the crucial Friedel-Crafts acylation, researchers can aim to produce the target compound. The provided diagrams and tables are intended to facilitate the experimental process. It is imperative that all safety precautions are strictly adhered to throughout the synthesis. The characterization data provided are predictive and will require experimental verification upon successful synthesis.

References

- 1. JP2004182660A - Method for producing 4-alkoxyphenyl-4-oxobutyric acid and method for producing 7-alkoxy-1-tetralones - Google Patents [patents.google.com]

- 2. fiveable.me [fiveable.me]

- 3. 2-(4-Methoxyphenyl)butanoic acid | C11H14O3 | CID 34657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. friedel-crafts acylation reaction-friedel-crafts acylation of benzene-phenol-anisole and chloro benzene - PG.CHEMEASY [chemisfast.blogspot.com]

- 5. m.youtube.com [m.youtube.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. youtube.com [youtube.com]

Synthesis of 1,2-Bis(4-methoxyphenyl)butan-1-one via Grignard Reaction: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with exceptional versatility. This organometallic reaction involves the addition of a Grignard reagent (organomagnesium halide) to an electrophilic carbon, such as that in a carbonyl group.[1][2] Its significance lies in its ability to construct complex carbon skeletons from simpler precursors, a fundamental process in the synthesis of pharmaceuticals and other bioactive molecules.

This document provides detailed application notes and protocols for the synthesis of 1,2-Bis(4-methoxyphenyl)butan-1-one, a diaryl ketone derivative. The synthesis of such compounds is of interest in medicinal chemistry due to the prevalence of the diaryl ketone motif in various pharmacologically active agents. Two plausible synthetic routes utilizing the Grignard reaction are presented. Both routes culminate in the formation of a secondary alcohol intermediate, which is subsequently oxidized to the target ketone.

Route A involves the reaction of 4-methoxyphenylmagnesium bromide with 2-(4-methoxyphenyl)butanal.

Route B employs the reaction of 1-(4-methoxyphenyl)propylmagnesium bromide with 4-methoxybenzaldehyde.

These protocols are designed to provide researchers with a comprehensive guide to performing this synthesis, including detailed methodologies, expected data, and a visual representation of the experimental workflow.

Data Presentation

| Parameter | 4-bromoanisole | Magnesium | 2-(4-methoxyphenyl)butanal | 4-methoxybenzaldehyde | 1-bromo-1-(4-methoxyphenyl)propane | 1,2-Bis(4-methoxyphenyl)butan-1-ol | This compound |

| Molecular Weight ( g/mol ) | 187.04 | 24.31 | 178.23 | 136.15 | 229.11 | 286.37 | 284.35 |

| Stoichiometric Ratio (Route A) | 1.1 | 1.2 | 1.0 | - | - | - | - |

| Stoichiometric Ratio (Route B) | - | 1.2 | - | 1.0 | 1.1 | - | - |

| Theoretical Yield (g) | - | - | - | - | - | Based on limiting reagent | Based on alcohol |

Experimental Protocols

Route A: Reaction of 4-methoxyphenylmagnesium bromide with 2-(4-methoxyphenyl)butanal

Materials:

-

4-bromoanisole (1.1 eq)

-

Magnesium turnings (1.2 eq)

-

Iodine (crystal)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

2-(4-methoxyphenyl)butanal (1.0 eq)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Pyridinium chlorochromate (PCC) or other suitable oxidizing agent

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Apparatus:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Standard glassware for extraction and chromatography

Procedure:

-

Preparation of the Grignard Reagent:

-

Flame-dry all glassware and allow to cool under a stream of dry nitrogen or argon.

-

Place magnesium turnings (1.2 eq) in the three-necked flask.

-

Add a small crystal of iodine.

-

Assemble the apparatus with the reflux condenser and dropping funnel.

-

Add a small amount of anhydrous diethyl ether to cover the magnesium.

-

Dissolve 4-bromoanisole (1.1 eq) in anhydrous diethyl ether and add it to the dropping funnel.

-

Add a small portion of the 4-bromoanisole solution to the flask to initiate the reaction. The disappearance of the iodine color and the appearance of turbidity indicate the start of the reaction. Gentle warming may be necessary.

-

Once the reaction has started, add the remaining 4-bromoanisole solution dropwise at a rate that maintains a gentle reflux.[3]

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

-

Reaction with the Aldehyde:

-

Cool the Grignard reagent solution to 0 °C using an ice bath.

-

Dissolve 2-(4-methoxyphenyl)butanal (1.0 eq) in anhydrous diethyl ether and add it to the dropping funnel.

-

Add the aldehyde solution dropwise to the stirred Grignard reagent at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

-

Work-up and Isolation of the Alcohol:

-

Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solvent under reduced pressure to obtain the crude 1,2-Bis(4-methoxyphenyl)butan-1-ol.

-

-

Oxidation to the Ketone:

-

Dissolve the crude alcohol in dichloromethane.

-

Add PCC (or another suitable oxidizing agent) and stir at room temperature until the reaction is complete (monitor by TLC).

-

Filter the reaction mixture through a pad of silica gel, washing with dichloromethane.

-

Concentrate the filtrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

-

Route B: Reaction of 1-(4-methoxyphenyl)propylmagnesium bromide with 4-methoxybenzaldehyde

Materials:

-

1-bromo-1-(4-methoxyphenyl)propane (1.1 eq)

-

Magnesium turnings (1.2 eq)

-

Iodine (crystal)

-

Anhydrous diethyl ether or THF

-

4-methoxybenzaldehyde (1.0 eq)

-

Saturated aqueous NH₄Cl solution

-

Anhydrous Na₂SO₄

-

PCC or other suitable oxidizing agent

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Apparatus:

-

Same as for Route A.

Procedure:

-

Preparation of the Grignard Reagent:

-

Follow the same procedure as in Route A, using 1-bromo-1-(4-methoxyphenyl)propane (1.1 eq) to prepare the Grignard reagent.

-

-

Reaction with the Aldehyde:

-

Cool the Grignard reagent solution to 0 °C.

-

Dissolve 4-methoxybenzaldehyde (1.0 eq) in anhydrous diethyl ether and add it dropwise to the stirred Grignard reagent.

-

After the addition, allow the mixture to warm to room temperature and stir for 1-2 hours.

-

-

Work-up, Oxidation, and Purification:

-

Follow the same work-up, oxidation, and purification procedures as described in Route A to obtain the final product, this compound.

-

Predicted Spectroscopic Data

As no experimental data for this compound is readily available, the following spectroscopic data is predicted based on the analysis of structurally similar diaryl ketones and related compounds.

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 7.90-7.80 (d, 2H, Ar-H ortho to C=O)

-

δ 7.20-7.10 (d, 2H, Ar-H)

-

δ 6.90-6.80 (m, 4H, Ar-H)

-

δ 4.50-4.40 (t, 1H, CH)

-

δ 3.85 (s, 3H, OCH₃)

-

δ 3.80 (s, 3H, OCH₃)

-

δ 2.10-1.90 (m, 2H, CH₂)

-

δ 0.90-0.80 (t, 3H, CH₃)

-

-

¹³C NMR (CDCl₃, 100 MHz):

-

δ 200.0-198.0 (C=O)

-

δ 163.0 (Ar-C-OCH₃)

-

δ 158.0 (Ar-C-OCH₃)

-

δ 135.0 (Ar-C)

-

δ 132.0 (Ar-C)

-

δ 130.0 (Ar-CH)

-

δ 128.0 (Ar-CH)

-

δ 114.0 (Ar-CH)

-

δ 113.0 (Ar-CH)

-

δ 55.5 (OCH₃)

-

δ 55.3 (OCH₃)

-

δ 50.0 (CH)

-

δ 25.0 (CH₂)

-

δ 12.0 (CH₃)

-

-

Infrared (IR) Spectroscopy (KBr, cm⁻¹):

-

Mass Spectrometry (EI, 70 eV):

Mandatory Visualization

Caption: Synthetic workflow for this compound.

References

Synthesis of 1,2-bis(4-hydroxyphenyl)butan-1-one: A Key Intermediate for Tamoxifen

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 1,2-bis(4-hydroxyphenyl)butan-1-one, a crucial intermediate in the production of the selective estrogen receptor modulator (SERM), Tamoxifen. The synthesis is a two-step process commencing with the formation of a methoxy-protected precursor, 1,2-bis(4-methoxyphenyl)butan-1-one, followed by a robust deprotection step to yield the target dihydroxy compound.

I. Synthesis of this compound (Protected Intermediate)

The synthesis of the methoxy-protected intermediate can be approached through methods such as the Friedel-Crafts acylation or the use of Grignard reagents. This protocol details a plausible synthetic route.

Experimental Protocol

Materials:

-

Anisole

-

Butyryl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

4-methoxyphenylmagnesium bromide solution (in THF)

-

1-(4-methoxyphenyl)ethan-1-one

-

Dry diethyl ether or tetrahydrofuran (THF)

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvents for extraction and chromatography (e.g., dichloromethane, ethyl acetate, hexanes)

Procedure:

-

Synthesis of 1-(4-methoxyphenyl)butan-1-one:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride in a dry solvent such as dichloromethane.

-

Cool the suspension in an ice bath.

-

Slowly add butyryl chloride to the cooled suspension with stirring.

-

After the addition is complete, add anisole dropwise, maintaining the low temperature.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Carefully quench the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with sodium bicarbonate solution and brine, and dry over anhydrous magnesium sulfate.

-

Purify the crude product by column chromatography or distillation to obtain 1-(4-methoxyphenyl)butan-1-one.

-

-

Synthesis of this compound:

-

In a separate flame-dried flask under an inert atmosphere, place a solution of 4-methoxyphenylmagnesium bromide in THF.

-

To this Grignard reagent, add a solution of a suitable electrophile, such as 2-bromo-1-(4-methoxyphenyl)ethan-1-one (which can be synthesized from 1-(4-methoxyphenyl)ethan-1-one), in dry THF at a low temperature (e.g., 0 °C or -78 °C).

-

Allow the reaction to proceed until completion.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent like ethyl acetate.

-

Wash the combined organic extracts, dry over an anhydrous salt, and concentrate under reduced pressure.

-

Purify the resulting crude product by column chromatography to yield this compound.

-

II. Deprotection to 1,2-bis(4-hydroxyphenyl)butan-1-one (Final Product)

The final step involves the cleavage of the methyl ethers to yield the desired dihydroxy product. This can be achieved using strong acids or Lewis acids. A common and effective method involves the use of pyridinium hydrochloride.

Experimental Protocol

Materials:

-

This compound

-

Pyridinium hydrochloride

-

Diethyl ether

-

Sodium hydroxide (NaOH) solution

-

Hydrochloric acid (HCl)